2'-Deoxycytidine
Overview
Description
2’-Deoxycytidine (deoxyC) is a deoxyribonucleoside and a component of deoxyribonucleic acid . It is similar to the ribonucleoside cytidine, but with one hydroxyl group removed from the C2’ position . DeoxyC can be phosphorylated at C5’ of the deoxyribose by deoxycytidine kinase, converting it to deoxycytidine monophosphate (dCMP), a DNA precursor .
Synthesis Analysis
2’-Deoxycytidine (deoxyC) forms dCTP upon phosphorylation which is used to synthesis DNA via various DNA polymerases or reverse transcriptases . DeoxyC is the substrate for deoxycytidine deaminase (EC 3.5.4.14) which converts it into 2’-deoxyuridine .
Molecular Structure Analysis
The molecular formula of 2’-Deoxycytidine is C9H13N3O4 . The structure of deoxycytidine has been studied in complex with lamivudine and ADP .
Chemical Reactions Analysis
The reactions of SO4˙− with 2’-deoxycytidine lead to very different intermediates . DeoxyC forms dCTP upon phosphorylation which is used to synthesis DNA via various DNA polymerases or reverse transcriptases .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Deoxycytidine include a density of 1.7±0.1 g/cm3, boiling point of 497.6±55.0 °C at 760 mmHg, and a molar refractivity of 51.8±0.5 cm3 .
Scientific Research Applications
Gene Reactivation and Cancer Treatment
2'-Deoxycytidine, particularly its analog 5-aza-2'-deoxycytidine, is used in reactivating genes silenced by DNA methylation. This reactivation is crucial in treating conditions like beta-thalassemia and certain cancers. For instance, in beta-thalassemia, patients show increased fetal globin expression after administration of this hypomethylating drug. It is also used to potentially reverse the silencing of tumor suppressor genes in cancer cells due to aberrant DNA methylation. Moreover, 5-aza-2'-deoxycytidine has demonstrated efficacy in reducing intestinal tumor multiplicity in specific mouse models, showcasing its potential as an anti-cancer agent (Jackson-Grusby et al., 1997).
Treatment of Myelodysplastic Syndrome
5-aza-2'-deoxycytidine (Decitabine) has shown promising results in treating high-risk myelodysplastic syndrome, especially in elderly patients. Clinical trials have observed significant responses in patients, including improvements in platelet counts and overall survival rates. This underscores its effectiveness in managing myelodysplastic syndromes, particularly in high-risk patient groups (Wijermans et al., 2000).
DNA Methylation and Mutagenicity
The mutagenicity of 5-aza-2'-deoxycytidine is notable, primarily mediated by mammalian DNA methyltransferase. This aspect is important in understanding both its therapeutic potential and risks. Studies involving the Escherichia coli lac I transgene have shown that mutations induced by 5-aza-2'-deoxycytidine predominantly occur at CpG dinucleotides, implicating DNA methyltransferase in the mutagenic mechanism. This insight is crucial for developing safer and more effective therapeutic strategies involving this compound (Jackson-Grusby et al., 1997).
Safety And Hazards
When handling 2’-Deoxycytidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
DNA methylation, an epigenetic modification, regulates gene transcription and maintains genome stability . DNA methyltransferase (DNMT) inhibitors can activate silenced genes at low doses and cause cytotoxicity at high doses . The ability of DNMT inhibitors to reverse epimutations is the basis of their use in novel strategies for cancer therapy .
properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTSBUTUHBMZGZ-SHYZEUOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883620 | |
Record name | Cytidine, 2'-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | Deoxycytidine | |
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Record name | Deoxycytidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |
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Solubility |
870 mg/mL | |
Record name | Deoxycytidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
2'-Deoxycytidine | |
CAS RN |
951-77-9, 56905-41-0 | |
Record name | Deoxycytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951-77-9 | |
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Record name | Deoxycytidine | |
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Record name | Cytidine, 2'-deoxy-, labeled with tritium | |
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Record name | 2'-Deoxycytidine | |
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Record name | Cytidine, 2'-deoxy- | |
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Record name | Cytidine, 2'-deoxy- | |
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Record name | 2'-deoxycytidine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.231 | |
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Record name | Doxecitine | |
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Record name | Deoxycytidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 - 210 °C | |
Record name | Deoxycytidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000014 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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